![molecular formula C21H20O2D8 B1165279 Levonorgestrel-D8 (major)](/img/structure/B1165279.png)
Levonorgestrel-D8 (major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levonorgestrel-D8 (major) is a useful research compound. Its molecular formula is C21H20O2D8 and its molecular weight is 320.5. The purity is usually 95%.
BenchChem offers high-quality Levonorgestrel-D8 (major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Levonorgestrel-D8 (major) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacokinetics and Metabolism Studies
Levonorgestrel-D8 is employed in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion of levonorgestrel in biological systems. The deuterated form provides a clear distinction in mass spectrometry analyses, enabling researchers to track the compound's metabolic pathways more accurately.
- Study Findings : Research indicates that the pharmacokinetics of Levonorgestrel-D8 can be effectively modeled to predict how variations in formulation affect drug release and absorption rates in different populations (e.g., obese vs. non-obese individuals) .
Development of Novel Delivery Systems
Recent studies have explored using Levonorgestrel-D8 in novel drug delivery systems such as polymeric nanoparticles and microneedles. These systems aim to enhance the bioavailability and controlled release of levonorgestrel.
- Case Study : A study investigated the incorporation of trehalose into PLGA-based microneedles loaded with Levonorgestrel-D8. The results showed improved drug release profiles and higher plasma concentrations compared to traditional formulations .
Formulation | Cmax (ng/mL) | Tmax (hours) | Release Rate |
---|---|---|---|
PLGA with Trehalose | 3.5 ± 0.5 | 6 | Enhanced |
PLGA without Trehalose | Lower than above | Longer | Standard |
Hormonal Therapy Research
Levonorgestrel-D8 has been utilized in studies examining its efficacy in hormone replacement therapy (HRT), particularly for menopausal symptoms and osteoporosis prevention.
- Research Insight : In combination with estradiol, Levonorgestrel-D8 helps mitigate the risks associated with unopposed estrogen therapy by inhibiting endometrial proliferation, thus lowering the risk of endometrial cancer .
Case Study 1: Hormonal Contraception Efficacy
A patient using a combination oral contraceptive containing Levonorgestrel experienced significant relief from menorrhagia after switching from another method. The case highlights the effectiveness of levonorgestrel in managing heavy menstrual bleeding while providing reliable contraception .
Case Study 2: Emergency Contraception
A cohort study evaluated the outcomes of women who took Levonorgestrel-D8 as an emergency contraceptive. The findings revealed a high efficacy rate (over 95%) when administered within the recommended time frame, demonstrating its critical role in reproductive health .
属性
分子式 |
C21H20O2D8 |
---|---|
分子量 |
320.5 |
外观 |
Purity:99% HPLC; >98 atom % DWhite solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。